molecular formula C13H7Cl4NO B15020215 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol

Cat. No.: B15020215
M. Wt: 335.0 g/mol
InChI Key: MQUCNRGLRVIHAE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is characterized by the presence of dichlorophenyl groups and an imino linkage, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an acidic or basic medium to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include inhibition of microbial growth and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol is unique due to its specific dichlorophenyl groups and the imino linkage, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

2,4-dichloro-6-[(3,4-dichlorophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H7Cl4NO/c14-8-3-7(13(19)12(17)4-8)6-18-9-1-2-10(15)11(16)5-9/h1-6,19H

InChI Key

MQUCNRGLRVIHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl)Cl

Origin of Product

United States

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